2-Chloro-3,5-dimethylaniline hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H11Cl2N |
|---|---|
Molecular Weight |
192.08 g/mol |
IUPAC Name |
2-chloro-3,5-dimethylaniline;hydrochloride |
InChI |
InChI=1S/C8H10ClN.ClH/c1-5-3-6(2)8(9)7(10)4-5;/h3-4H,10H2,1-2H3;1H |
InChI Key |
BKNSTOVRTVDVJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)N)Cl)C.Cl |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies and Chemical Transformations
Novel Synthetic Routes for 2-Chloro-3,5-dimethylaniline (B13018052) Hydrochloride
The preparation of 2-chloro-3,5-dimethylaniline hydrochloride involves a multi-step process that necessitates precise control over reaction conditions to achieve the desired regioselectivity and purity. Key stages in its synthesis include the selective chlorination of the aromatic ring, the introduction of the amine and methyl groups, and the final salt formation and purification.
Regioselective Chlorination Strategies
The regioselective chlorination of 3,5-dimethylaniline (B87155) is a critical step in the synthesis of 2-chloro-3,5-dimethylaniline. The directing effects of the amino and methyl groups on the aromatic ring primarily favor electrophilic substitution at the ortho and para positions. However, to achieve chlorination specifically at the 2-position, strategic approaches are necessary.
One common strategy involves the use of a protecting group for the amine functionality, such as acetylation to form N-(3,5-dimethylphenyl)acetamide. This modification alters the directing effect of the amine group and can enhance the selectivity of the chlorination reaction. The subsequent chlorination, often carried out with reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2), can then be directed to the desired position. tandfonline.com Following chlorination, the protecting group is removed by hydrolysis to yield the chlorinated aniline (B41778).
Another approach to achieve regioselectivity is through the use of specific catalytic systems. For instance, the use of certain Lewis acids or transition metal catalysts can influence the position of chlorination by forming intermediate complexes with the aniline substrate. beilstein-journals.orgresearchgate.net The choice of solvent can also play a crucial role in controlling the regioselectivity of the chlorination reaction.
Table 1: Comparison of Chlorinating Agents for Aromatic Amines
| Chlorinating Agent | Typical Reaction Conditions | Selectivity |
|---|---|---|
| N-Chlorosuccinimide (NCS) | Acetonitrile (B52724), room temperature | Good for activated rings |
| Sulfuryl Chloride (SO2Cl2) | Inert solvent, often at low temperatures | Can be highly reactive |
| Chlorine Gas (Cl2) | In the presence of a Lewis acid catalyst | Can lead to over-chlorination |
Amination and Methylation Pathways
The synthesis of the 3,5-dimethylaniline precursor can be achieved through various methods, including the reduction of 3,5-dimethylnitrobenzene. This reduction is typically carried out using a metal catalyst such as palladium on carbon (Pd/C) in the presence of a hydrogen source.
Alternatively, amination of 3,5-dimethylphenol (B42653) can be performed under high pressure and temperature in the presence of ammonia (B1221849) and a suitable catalyst. google.com Once 3,5-dimethylaniline is obtained, the subsequent chlorination step, as described previously, yields 2-chloro-3,5-dimethylaniline.
The introduction of the methyl groups can also be a distinct step in the synthetic pathway. For instance, starting from a chlorinated aniline, N-methylation can be achieved using various methylating agents. Common reagents for this transformation include dimethyl sulfate (B86663) or methyl iodide in the presence of a base. Reductive amination using formaldehyde (B43269) and a reducing agent like sodium cyanoborohydride is another effective method for the N,N-dimethylation of anilines. spbu.ru
Salt Formation and Purification Techniques
The final step in the preparation of this compound is the formation of the hydrochloride salt. This is typically achieved by treating a solution of the free base, 2-chloro-3,5-dimethylaniline, in an organic solvent such as diethyl ether or ethanol, with a solution of hydrogen chloride in the same or a compatible solvent. chemicalbook.comgoogle.com The hydrochloride salt, being less soluble in the organic solvent, precipitates out and can be collected by filtration.
Purification of the final product is crucial to remove any unreacted starting materials, by-products, or isomers. Recrystallization is a common method used to purify the hydrochloride salt. The choice of solvent for recrystallization is critical and is determined by the solubility characteristics of the salt. Vacuum distillation can be employed to purify the free base before salt formation, which is particularly effective for removing non-volatile impurities. google.com Chromatographic techniques, such as column chromatography, can also be utilized for purification, especially for separating closely related isomers.
Derivatization Chemistry of this compound
The presence of the primary amine group and the activated aromatic ring in 2-chloro-3,5-dimethylaniline makes it a versatile substrate for a variety of chemical transformations.
Reactions at the Amine Functionality
The primary amine group in 2-chloro-3,5-dimethylaniline is nucleophilic and can readily undergo a range of derivatization reactions. These reactions are fundamental in analytical chemistry for enhancing the detectability and separation of amines. researchgate.netcore.ac.uk
Acylation: The amine can be acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This is a common method for protecting the amine group during subsequent reactions.
Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines. As mentioned previously, reductive amination provides a controlled method for N,N-dimethylation. spbu.ru
Schiff Base Formation: Condensation with aldehydes or ketones yields Schiff bases (imines), which are important intermediates in various organic syntheses.
Diazotization: Treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures converts the primary amine into a diazonium salt. This diazonium salt is a versatile intermediate that can undergo a variety of substitution reactions, including the Sandmeyer reaction to introduce a range of functional groups.
Table 2: Common Derivatization Reactions of Primary Amines
| Reaction Type | Reagent | Product |
|---|---|---|
| Acylation | Acetyl Chloride | N-(2-chloro-3,5-dimethylphenyl)acetamide |
| Alkylation | Methyl Iodide | 2-Chloro-N,N,3,5-tetramethylaniline |
| Schiff Base Formation | Benzaldehyde | N-Benzylidene-2-chloro-3,5-dimethylaniline |
| Diazotization | Nitrous Acid | 2-Chloro-3,5-dimethylbenzenediazonium chloride |
Electrophilic Aromatic Substitution Studies
The aromatic ring of 2-chloro-3,5-dimethylaniline is activated towards electrophilic aromatic substitution due to the electron-donating effects of the amino and methyl groups. byjus.com The directing effects of the existing substituents play a crucial role in determining the position of further substitution.
The amino group is a strong activating group and an ortho-, para-director. The two methyl groups are also activating and ortho-, para-directing. The chlorine atom is a deactivating group but is also an ortho-, para-director. The interplay of these directing effects will determine the regiochemical outcome of electrophilic substitution reactions.
Considering the positions on the ring, the C4 and C6 positions are the most likely sites for electrophilic attack. The steric hindrance from the adjacent methyl and chloro groups might influence the relative rates of substitution at these positions.
Common electrophilic aromatic substitution reactions include:
Halogenation: Further chlorination or bromination would likely occur at the C4 or C6 positions.
Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro group, again, likely at the C4 or C6 position.
Sulfonation: Treatment with fuming sulfuric acid would lead to the introduction of a sulfonic acid group.
Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by a Lewis acid, would introduce an alkyl or acyl group onto the aromatic ring, with the position of substitution governed by the existing substituents. masterorganicchemistry.com
The precise outcome of these reactions would depend on the specific reaction conditions, including the nature of the electrophile, the solvent, and the temperature.
Nucleophilic Aromatic Substitution on the Halogenated Ring
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aryl halides. The reaction typically proceeds via a two-step addition-elimination mechanism, where a nucleophile adds to the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. pressbooks.pubmasterorganicchemistry.com The aromaticity is restored in the second step upon the expulsion of the leaving group. pressbooks.pub
For an SNAr reaction to occur, the aromatic ring must be "activated" by electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. masterorganicchemistry.com These groups are crucial for stabilizing the negative charge of the Meisenheimer intermediate. nih.gov In the case of 2-chloro-3,5-dimethylaniline, the chlorine atom is the leaving group. The ring is substituted with two electron-donating methyl groups and an amino group, which generally deactivate the ring toward nucleophilic attack.
However, the reactivity of chloroanilines can be enhanced under certain conditions. For instance, acylation of the amino group to form an anilide introduces an electron-withdrawing N-acyl moiety, which can activate the ring for substitution. Studies on dichloroanilines have shown that while the aniline itself may be unreactive, the corresponding anilide undergoes smooth substitution with nucleophiles like potassium phenyl thiolate. lookchem.com This strategy effectively overcomes the deactivating effect of the amino group.
The general scheme for SNAr on a related chloroaniline derivative is shown below:
Figure 1: General SNAr reaction on an activated chloroaniline.
Below is a table summarizing SNAr reactions on analogous chloroaromatic compounds, illustrating the variety of nucleophiles and conditions employed.
| Aryl Halide | Nucleophile | Conditions | Product | Yield |
| 2,5-Dichloroaniline | Potassium phenyl thiolate | NMP, 190 °C, 26 h | 2,5-Bis(phenylthio)aniline | 90% |
| N-(2,5-dichlorophenyl)acetamide | Potassium phenyl thiolate | NMP, 140 °C, 18 h | N-(2,5-bis(phenylthio)phenyl)acetamide | 90% |
| 2-Chloro-3,5-dinitropyridine (B146277) | Aniline | Methanol (B129727), 25-50 °C | 2-Anilino-3,5-dinitropyridine | - |
| 1-Chloro-2,4-dinitrobenzene | Piperidine | Ethanol, 25 °C | 1-(2,4-Dinitrophenyl)piperidine | >95% |
Palladium-Catalyzed Cross-Coupling Reactions and Related Transformations
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are broadly applicable to aryl halides. acs.org For an aryl chloride like 2-chloro-3,5-dimethylaniline, reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are highly relevant. Aryl chlorides are often less reactive than the corresponding bromides or iodides, typically requiring more specialized catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), to achieve efficient oxidative addition of the Pd(0) catalyst into the C-Cl bond. researchgate.netnih.gov
Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent (e.g., a boronic acid) to form a C-C bond, yielding biaryl compounds. Catalyst systems often involve a palladium precursor like Pd(OAc)₂ or a preformed catalyst, combined with ligands such as phosphines (e.g., PPh₃, XPhos) or NHCs. nih.govmdpi.com
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl halide with an amine. It is a versatile method for synthesizing substituted anilines and other arylamines. The choice of ligand is critical, with bulky biarylphosphines being particularly effective for coupling less reactive aryl chlorides. acs.orgsemanticscholar.orgresearchgate.net
Sonogashira Coupling: This reaction forms a C-C bond between the aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.
The table below provides examples of palladium-catalyzed cross-coupling reactions performed on analogous aryl chlorides, highlighting the diversity of catalyst systems and reaction conditions.
| Aryl Chloride | Coupling Partner | Catalyst System | Conditions | Product Type | Yield |
| 4-Chloroacetophenone | Phenylboronic acid | [PdCl₂(COD)] / PPh₃ / NaH | THF, 60 °C, 24 h | Biaryl | 87% mdpi.com |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | Toluene/H₂O, 100 °C | Heterobiaryl | 95% |
| Chlorobenzene | Aniline | Pd(dba)₂ / P(t-Bu)₃ | Toluene, 80 °C | Diarylamine | 98% |
| 4-Chlorotoluene | Morpholine | [(IPr)PdCl₂(aniline)] | Dioxane, NaOt-Bu, 110 °C | N-Aryl morpholine | 95% nih.gov |
Mechanistic Investigations of this compound Reactions
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. For a substrate like 2-chloro-3,5-dimethylaniline, mechanistic studies would focus on the kinetics, intermediates, and solvent effects associated with its primary transformations.
Kinetic Studies of Reaction Pathways
Kinetic studies provide quantitative insights into reaction rates and the factors that influence them. For SNAr reactions, the rate is typically dependent on the concentrations of both the aryl halide and the nucleophile, following second-order kinetics.
The electronic properties of substituents on both the nucleophile and the aromatic ring significantly impact the reaction rate. This relationship is often quantified using the Hammett equation (log(k/k₀) = ρσ), which correlates reaction rates with substituent constants (σ). nih.govlibretexts.org A positive ρ (rho) value indicates that the reaction is accelerated by electron-withdrawing groups, which stabilize the buildup of negative charge in the transition state. nih.gov For SNAr reactions, ρ values are typically large and positive, consistent with the formation of a negatively charged Meisenheimer intermediate in the rate-determining step. researchgate.net
Kinetic data from the reaction of 2-chloro-3,5-dinitropyridine with substituted anilines provides a relevant model. The large negative ρ values observed in these studies indicate a significant buildup of positive charge on the aniline nitrogen in the transition state, consistent with a mechanism where nucleophilic attack is rate-determining.
The table below presents kinetic data for a model SNAr reaction, illustrating the effect of substituents on the reaction rate.
| Nucleophile (Substituted Aniline) | Substituent (X) | σ Value | Rate Constant (k₂) at 25°C (M⁻¹s⁻¹) |
| p-Anisidine | 4-OCH₃ | -0.27 | 1.58 x 10⁻¹ |
| p-Toluidine | 4-CH₃ | -0.17 | 6.31 x 10⁻² |
| Aniline | H | 0.00 | 1.26 x 10⁻² |
| p-Chloroaniline | 4-Cl | 0.23 | 1.58 x 10⁻³ |
| p-Nitroaniline | 4-NO₂ | 0.78 | 1.26 x 10⁻⁵ |
Data derived from studies on analogous systems.
Elucidation of Transition States and Intermediates
The elucidation of transient species like intermediates and transition states is key to a deep mechanistic understanding.
In SNAr Reactions: The key intermediate is the Meisenheimer complex. This is a cyclohexadienyl anion where the negative charge is delocalized across the aromatic ring and, crucially, onto the electron-withdrawing groups. masterorganicchemistry.com Its formation is generally the rate-determining step. masterorganicchemistry.com The transition state leading to this intermediate involves the partial formation of the bond between the nucleophile and the ring carbon and significant charge buildup on the ring. nih.gov In some cases, particularly with highly reactive nucleophiles or less-activated rings, the reaction may proceed through a concerted (cSNAr) mechanism, bypassing a stable intermediate and proceeding through a single transition state. acs.org
In Palladium-Catalyzed Cross-Coupling: The mechanism is a catalytic cycle involving several key steps and intermediates:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond to form a Pd(II) intermediate. This is often the rate-determining step, especially for less reactive aryl chlorides.
Transmetalation (for Suzuki) or Base-Assisted Amine Coordination (for Buchwald-Hartwig): The coupling partner is transferred to the palladium center.
Reductive Elimination: The two organic fragments couple and are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst.
Iii. Spectroscopic and Computational Approaches to Structural Elucidation
Advanced Spectroscopic Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
No experimental or detailed predicted ¹H or ¹³C NMR data for 2-Chloro-3,5-dimethylaniline (B13018052) hydrochloride could be located in the reviewed literature. The analysis of chemical shifts, coupling constants, and the application of multi-dimensional techniques are therefore not possible at this time.
Multi-Dimensional NMR Techniques
There are no published studies employing multi-dimensional NMR techniques such as COSY, HSQC, or HMBC for the structural confirmation and assignment of proton and carbon signals of 2-Chloro-3,5-dimethylaniline hydrochloride.
Solid-State NMR Spectroscopy for Hydrochloride Salts
Specific solid-state NMR data for this compound is not available. While solid-state NMR is a powerful tool for characterizing the solid form of hydrochloride salts, no studies have been published on this particular compound.
Vibrational Spectroscopy for Functional Group Analysis (Infrared and Raman)
No experimentally obtained Infrared (IR) or Raman spectra for this compound have been found in the public domain. Consequently, a detailed analysis of the vibrational modes corresponding to its functional groups cannot be provided.
Mass Spectrometry for Molecular Structure Confirmation
There is no available mass spectrometry data for this compound in the reviewed scientific databases. This includes both low-resolution and high-resolution mass spectra that would confirm the molecular weight and elemental composition.
X-ray Crystallography and Solid-State Analysis
A search of crystallographic databases yielded no results for the single-crystal X-ray structure of this compound. Therefore, information regarding its crystal system, space group, unit cell dimensions, and intramolecular and intermolecular interactions is not available.
Single-Crystal X-ray Diffraction Studies of this compound
Currently, there are no published single-crystal X-ray diffraction studies for this compound in major crystallographic databases. Such a study would be invaluable, providing precise atomic coordinates and allowing for the definitive determination of its crystal system, space group, and unit cell dimensions. This experimental data forms the bedrock for a detailed analysis of the molecule's conformation and the intricate network of intermolecular interactions within the crystal lattice.
Analysis of Crystal Packing and Intermolecular Interactions
In the solid state, substituted aniline (B41778) hydrochlorides are known to form extensive hydrogen bonding networks. The primary amine group (-NH2) of the aniline derivative becomes protonated to form an ammonium (B1175870) group (-NH3+), which acts as a hydrogen bond donor. The chloride anion (Cl-) serves as a hydrogen bond acceptor. This interaction is a dominant force in the crystal packing of amine hydrohalides. cdnsciencepub.com Studies on various aniline derivatives have shown that the formation of inter- or intra-molecular hydrogen bonds significantly influences their infrared spectra in the solid state. nih.gov For this compound, it is expected that the N-H protons of the anilinium cation would form strong hydrogen bonds with the chloride anions, leading to the formation of chains, sheets, or more complex three-dimensional networks. The specific geometry and connectivity of this network would depend on the steric and electronic effects of the chloro and dimethyl substituents on the aromatic ring.
Beyond classical hydrogen bonding, other non-covalent interactions are expected to play a significant role in the crystal structure of this compound.
π-π Stacking Interactions: The aromatic rings of the dimethylaniline moieties are capable of engaging in π-π stacking interactions. These interactions, arising from the electrostatic and dispersion forces between the electron clouds of the aromatic rings, are a common feature in the crystal structures of aromatic compounds. researchgate.net The substitution pattern on the aromatic ring can influence the geometry of these interactions, which can range from face-to-face to edge-to-face arrangements. acs.org In the case of this compound, π-π stacking could contribute to the stabilization of the crystal lattice, likely in concert with the more dominant hydrogen and halogen bonding interactions.
Polymorphism and Pseudopolymorphism Investigations
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. Different polymorphs can exhibit distinct physical properties. To date, no studies on the polymorphism or pseudopolymorphism of this compound have been reported. Investigating the crystallization of this compound under various conditions (e.g., different solvents, temperatures, and pressures) would be necessary to explore the potential existence of different crystalline forms.
Computational Chemistry and Molecular Modeling
In the absence of experimental data, computational methods can provide valuable insights into the structural and electronic properties of molecules.
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. DFT calculations can be employed to optimize the molecular geometry, predict vibrational frequencies, and analyze the distribution of electron density. researchgate.net For substituted anilines, DFT studies have been used to understand the effects of different substituents on their structure and properties. rsc.org
A DFT study of this compound would likely involve optimizing the geometry of the cation to determine bond lengths, bond angles, and torsional angles. Analysis of the frontier molecular orbitals (HOMO and LUMO) would provide information about the molecule's reactivity and electronic transitions. Furthermore, calculations of the electrostatic potential surface would help to identify regions of positive and negative charge, which are crucial for understanding intermolecular interactions. Such computational studies can complement experimental data and provide a deeper understanding of the molecule's behavior at the atomic level. nih.gov
Molecular Dynamics Simulations of Intermolecular Interactions
For a compound like this compound, MD simulations could elucidate the nature of interactions between the cation (2-chloro-3,5-dimethylanilinium) and the chloride anion, as well as their interactions with solvent molecules. Key intermolecular forces at play would include:
Hydrogen Bonding: The anilinium group (-NH3+) is a potent hydrogen bond donor. In a solution, it would be expected to form strong hydrogen bonds with the chloride anion and with polar solvent molecules such as water.
Ion-Dipole Interactions: The positive charge on the anilinium ion and the negative charge on the chloride ion would lead to strong electrostatic interactions with polar solvent molecules.
van der Waals Forces: These include dispersion forces and dipole-dipole interactions, which would be present between all atoms in the system. The aromatic ring of the 2-chloro-3,5-dimethylanilinium cation can also participate in π-π stacking or cation-π interactions.
In the absence of direct studies, we can infer the likely behavior from simulations of analogous systems, such as other substituted anilines or halogenated aromatic compounds. For instance, studies on halogenated anilines have highlighted how the position and nature of the halogen substituent can significantly influence intermolecular interactions, including hydrogen and halogen bonding. dntb.gov.uanih.govacs.org Theoretical investigations of para- and ortho-halogenated anilines have shown differences in their hydrogen-bonding motifs and crystal packing, which are dictated by the interplay of various intermolecular forces. dntb.gov.ua
A hypothetical MD simulation of this compound in an aqueous environment would likely show a dynamic solvation shell around the ions. The chloride ion would be surrounded by the hydrogen atoms of water molecules, while the anilinium group would donate hydrogen bonds to the oxygen atoms of surrounding water molecules. The hydrophobic parts of the cation, namely the aromatic ring and methyl groups, would likely have a structuring effect on the nearby water molecules.
The parameters for such a simulation would be defined by a force field, which is a set of equations and associated parameters used to describe the potential energy of a system of particles. The choice of force field is crucial for the accuracy of the simulation.
Table 1: Potential Intermolecular Interactions of this compound Investigated by Molecular Dynamics
| Interacting Species | Type of Interaction | Significance in Solution |
| 2-Chloro-3,5-dimethylanilinium and Chloride anion | Ionic Bonding, Hydrogen Bonding | Strong electrostatic attraction, influencing ion pairing and dissociation. |
| 2-Chloro-3,5-dimethylanilinium and Polar Solvent (e.g., Water) | Hydrogen Bonding, Ion-Dipole Interactions | Dictates solvation and solubility. |
| Chloride anion and Polar Solvent (e.g., Water) | Ion-Dipole Interactions | Formation of a stable solvation shell around the anion. |
| Aromatic Rings of 2-Chloro-3,5-dimethylanilinium Cations | π-π Stacking, Cation-π Interactions | Can lead to aggregation at higher concentrations. |
| Methyl/Chloro Groups and Solvent | Hydrophobic Interactions, van der Waals Forces | Influences the overall conformation and solubility of the cation. |
Quantitative Structure-Activity Relationship (QSAR) Theoretical Studies (Non-Biological)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to a specific activity or property. wikipedia.org While most commonly associated with predicting biological activity, QSAR methodologies, often referred to as Quantitative Structure-Property Relationship (QSPR) in this context, are also extensively used to predict non-biological endpoints such as physicochemical properties.
Specific non-biological QSAR studies for this compound are not documented in the available literature. However, the principles of QSAR can be applied to predict various physicochemical properties of this compound based on its molecular structure. These predictions are valuable in the absence of experimental data.
A typical QSAR study involves the following steps:
Data Set Collection: A set of structurally diverse molecules with experimentally determined values for the property of interest is compiled.
Molecular Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule in the data set. These descriptors quantify various aspects of the molecular structure, such as topology, geometry, and electronic properties.
Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical relationship between the molecular descriptors and the property of interest.
Model Validation: The predictive power of the developed model is rigorously assessed using internal and external validation techniques.
For this compound, QSAR models could be developed to predict properties like:
Aqueous Solubility (log S): This is a critical parameter for many applications. Descriptors related to polarity, hydrogen bonding capacity, and molecular size would likely be important.
Octanol-Water Partition Coefficient (log P): This descriptor is a measure of a compound's lipophilicity and is crucial for understanding its environmental fate and distribution.
Melting Point and Boiling Point: These properties are related to the strength of intermolecular forces in the solid and liquid states, respectively.
Vapor Pressure: This is an important property for assessing the volatility of a compound.
While no specific models for this compound exist, general QSAR models for predicting the physicochemical properties of substituted anilines or halogenated aromatic compounds could be used to estimate these values. The accuracy of such predictions would depend on the applicability domain of the model and the structural similarity of the target compound to the molecules in the model's training set.
Table 2: Examples of Molecular Descriptors for Non-Biological QSAR Studies of this compound
| Descriptor Class | Example Descriptors | Predicted Property |
| Topological | Molecular Weight, Wiener Index, Kier & Hall Shape Indices | Boiling Point, Molar Refractivity |
| Geometrical (3D) | Molecular Surface Area, Molecular Volume, Ovality | Solubility, Partition Coefficient |
| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO Energies | Reactivity, Polarity |
| Physicochemical | LogP, Molar Refractivity, Polarizability | Aqueous Solubility, Environmental Partitioning |
| Constitutional | Number of Rings, Number of Halogen Atoms, Number of H-bond Donors/Acceptors | General property correlation |
It is important to note that the reliability of any QSAR prediction is contingent on the quality and relevance of the model used. For a novel compound like this compound, bespoke experimental determination of its properties remains the gold standard.
Iv. Analytical Method Development and Validation for 2 Chloro 3,5 Dimethylaniline Hydrochloride
Chromatographic Separation Techniques
Chromatography is the cornerstone of analytical methods for 2-Chloro-3,5-dimethylaniline (B13018052) hydrochloride, providing the necessary separation from potential impurities and matrix components. The choice of technique is dictated by the analyte's physicochemical properties, the complexity of the sample matrix, and the analytical objective.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of aromatic amines. For 2-Chloro-3,5-dimethylaniline hydrochloride, reversed-phase HPLC (RP-HPLC) is the most common approach. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
A typical HPLC system for the analysis of 2-Chloro-3,5-dimethylaniline would consist of a C18 column, a mobile phase of acetonitrile (B52724) and water with a buffer or acid modifier to ensure the analyte is in a suitable ionic form and to improve peak shape. sielc.com Detection is commonly achieved using a UV detector, as the aromatic ring of the compound absorbs UV light. Amperometric detection has also been shown to be a sensitive method for determining dimethylaniline impurities in pharmaceutical preparations. nih.gov
Table 1: Illustrative HPLC Parameters for the Analysis of Chloro-dimethylaniline Analogs
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., Kinetex, 100 mm x 2.1 mm, 1.7 µm) tandfonline.com |
| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile/Methanol (B129727) (75:25, v/v) with 0.1% formic acid tandfonline.com |
| Gradient | Time-programmed gradient tandfonline.com |
| Flow Rate | 0.5 mL/min tandfonline.com |
| Column Temperature | 45 °C tandfonline.com |
| Injection Volume | 5 µL |
| Detection | UV at 240 nm (typical for aromatic amines) |
This table is interactive and can be sorted by clicking on the headers.
Method validation for HPLC analysis would involve assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the method is reliable for its intended purpose.
Gas Chromatography (GC) is another powerful technique for the separation of volatile and semi-volatile compounds like 2-Chloro-3,5-dimethylaniline. The compound must be sufficiently volatile and thermally stable to be analyzed by GC. Direct injection of the free amine is possible, but peak tailing can be an issue due to the polar nature of the amine group interacting with the stationary phase.
To improve chromatographic performance and sensitivity, derivatization is often employed. Derivatization involves chemically modifying the analyte to make it more volatile and less polar. Common derivatization reagents for amines include acylating agents (e.g., trifluoroacetic anhydride), silylating agents, and tosylating agents. For instance, the derivatization of isomeric chloroanilines with tosyl chloride has been shown to enable their complete separation by GC. sigmaaldrich.com
Table 2: Representative GC Parameters for the Analysis of Derivatized Chloroaniline Isomers
| Parameter | Condition |
|---|---|
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp to 280 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
This table is interactive and can be sorted by clicking on the headers.
Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC can be advantageous for the separation of some aromatic amines due to its high efficiency and the use of environmentally benign mobile phases. The technique is particularly well-suited for chiral separations, though it is also effective for achiral analysis. The addition of a polar co-solvent (modifier) such as methanol to the carbon dioxide mobile phase is typically necessary for the elution of polar analytes like 2-Chloro-3,5-dimethylaniline from the column.
Hyphenated Techniques for Detection and Quantification
Hyphenated techniques, which couple a separation technique with a detection technique, are essential for the unambiguous identification and sensitive quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the highly specific detection capabilities of mass spectrometry. After separation on the GC column, the analyte enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern of the molecule upon ionization provides a "fingerprint" that allows for its definitive identification. researchgate.net
For 2-Chloro-3,5-dimethylaniline, electron ionization (EI) would likely produce a molecular ion peak and several characteristic fragment ions. The mass spectrum of the closely related 3,5-Dimethylaniline (B87155) shows a prominent molecular ion at m/z 121 and a significant fragment at m/z 106, corresponding to the loss of a methyl group. nih.gov For 2-Chloro-3,5-dimethylaniline, a molecular ion at m/z 155 would be expected, along with fragments resulting from the loss of chlorine and methyl groups.
Table 3: Predicted Key Mass Fragments for 2-Chloro-3,5-dimethylaniline in GC-MS (EI)
| m/z | Proposed Fragment |
|---|---|
| 155/157 | [M]+ (Molecular ion with chlorine isotopes) |
| 140/142 | [M-CH3]+ |
This table is interactive and can be sorted by clicking on the headers.
HPLC-Mass Spectrometry (HPLC-MS) is a powerful tool for the analysis of compounds that are not amenable to GC, such as the hydrochloride salt form of 2-Chloro-3,5-dimethylaniline. The HPLC system separates the components of a mixture, which are then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for HPLC-MS, as it is a soft ionization method that typically produces a protonated molecular ion [M+H]+.
Tandem mass spectrometry (MS/MS) can be used for even greater selectivity and sensitivity. In MS (B15284909)/MS, a specific precursor ion (e.g., the [M+H]+ of 2-Chloro-3,5-dimethylaniline) is selected and then fragmented to produce product ions. The transition from the precursor ion to a specific product ion can be monitored, which is a technique known as multiple reaction monitoring (MRM). This is particularly useful for quantifying low levels of the analyte in complex matrices. tandfonline.com
Table 4: Illustrative HPLC-MS/MS Parameters for Chloro-dimethylaniline Analogs
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 156 [M+H]+ |
| Product Ion (Q3) | To be determined experimentally (e.g., fragments from loss of CH3 or Cl) |
| Collision Energy | To be optimized |
| Dwell Time | 50 ms tandfonline.com |
This table is interactive and can be sorted by clicking on the headers.
The development and validation of these analytical methods are crucial for ensuring the quality and purity of this compound and for monitoring its presence in various samples.
Capillary Electrophoresis-Mass Spectrometry (CE-MS)
Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a powerful analytical technique that combines the high separation efficiency of capillary electrophoresis with the sensitive and selective detection capabilities of mass spectrometry. wikipedia.org This combination is particularly well-suited for the analysis of polar and charged compounds like aromatic amines. nih.gov The high resolving power and minimal sample volume requirements (in the nanoliter range) make CE-MS an attractive method for analyzing complex mixtures. wikipedia.org
The fundamental principle of CE involves the separation of ions in a capillary filled with an electrolyte under the influence of an electric field. The subsequent coupling to a mass spectrometer allows for the determination of the mass-to-charge ratio of the separated components, providing definitive identification. wikipedia.org Electrospray ionization (ESI) is the most common interface used to couple CE with MS, as it effectively generates ions from the liquid phase exiting the capillary. wikipedia.org
For the analysis of this compound, a typical CE-MS method would involve optimizing several parameters to achieve the desired separation and sensitivity. The choice of background electrolyte (BGE), its pH, and concentration are crucial for controlling the electrophoretic mobility and separation selectivity of the target analyte and potential impurities.
Key aspects of a CE-MS method for this compound would include:
Sample Injection: Hydrodynamic or electrokinetic injection methods can be used. Electrokinetic injection can enhance sensitivity but may be biased towards analytes with higher electrophoretic mobility. wikipedia.org
Capillary: A fused silica (B1680970) capillary is typically used, which may be coated to control the electroosmotic flow (EOF) and prevent analyte adsorption to the capillary wall. nih.gov
Ionization Source: An electrospray ionization (ESI) source is commonly employed, which may utilize a sheath-flow or sheathless interface to facilitate ionization. wikipedia.org
Mass Analyzer: Various mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap, depending on the required resolution and sensitivity. mdpi.com
The following table outlines typical parameters for a CE-MS analysis of aromatic amines, which would be applicable to this compound.
| Parameter | Typical Setting | Purpose |
| Capillary | Fused silica, 50 µm i.d., 50-100 cm length | Provides the medium for electrophoretic separation. |
| Background Electrolyte (BGE) | Acidic buffer (e.g., formic acid, acetic acid) | Ensures analytes are protonated and migrate in the electric field. |
| Separation Voltage | 20-30 kV | Drives the electrophoretic separation. |
| Injection Mode | Hydrodynamic (pressure) or Electrokinetic (voltage) | Introduces the sample into the capillary. |
| ESI Sheath Liquid | Methanol/Water with 0.1% Formic Acid | Stabilizes the electrospray and aids in ionization. |
| Nebulizing Gas | Nitrogen | Assists in desolvation of droplets in the ESI source. |
| Drying Gas Temperature | 200-350 °C | Evaporates the solvent from the electrospray droplets. ital.sp.gov.br |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Generates positively charged ions from the analyte. |
| Mass Spectrometry Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. ital.sp.gov.br |
Development of Reference Materials and Analytical Standards
The development and use of certified reference materials (CRMs) and analytical standards are fundamental for achieving accurate and reliable analytical results. researchgate.net These materials are used for instrument calibration, method validation, and quality control, ensuring that measurements are traceable to a known standard. sigmaaldrich.comimeko.org For this compound, the development of a high-purity reference standard is a prerequisite for any quantitative analysis.
The process of developing a CRM is a meticulous one, governed by international standards such as ISO 17034 and ISO/IEC 17025. sigmaaldrich.comimeko.org It involves several key stages:
Synthesis and Purification: The compound is synthesized and then purified to the highest possible degree using techniques like recrystallization or chromatography.
Characterization and Purity Assessment: A comprehensive characterization of the material is performed to confirm its identity and determine its purity. This involves using a battery of analytical techniques, such as:
Nuclear Magnetic Resonance (NMR) for structural elucidation.
Mass Spectrometry (MS) for molecular weight confirmation.
Infrared (IR) and Ultraviolet (UV) spectroscopy for functional group identification and confirmation of identity.
Chromatographic methods (e.g., HPLC, GC) to assess purity and identify impurities.
Homogeneity and Stability Studies: The batch of reference material must be tested to ensure it is homogeneous, meaning that the property of interest is uniform throughout the batch. nih.gov Stability studies are also conducted under various storage conditions to determine the shelf life of the material. nih.gov
Value Assignment and Uncertainty: The property value (e.g., purity) is assigned based on the results from multiple analytical methods. An uncertainty budget is calculated, taking into account all potential sources of error in the characterization process. imeko.org
Certification: A Certificate of Analysis (CoA) is issued, which provides all the relevant information about the reference material, including the certified value, its uncertainty, and details of the characterization methods used. cerilliant.com
The table below details the typical information provided in a Certificate of Analysis for a pharmaceutical secondary standard or certified reference material. sigmaaldrich.com
| Section | Content |
| Product Information | Product Name, Catalogue Number, Batch Number, CAS Number, Molecular Formula, Molecular Weight |
| Certified Value | The assigned value of the property (e.g., Purity as a mass fraction) and its associated expanded uncertainty. |
| Traceability | A statement on the metrological traceability of the certified value (e.g., traceable to USP or EP reference standards). sigmaaldrich.com |
| Analytical Data | Results from the analytical techniques used for characterization (e.g., HPLC purity, water content, residual solvents, identity confirmation by IR/NMR/MS). |
| Instructions for Use | Recommended storage conditions and handling procedures. |
| Date of Certification | The date the certificate was issued. |
| Expiration Date | The date until which the certified value is considered valid. |
Method Validation for Purity and Trace Analysis in Non-Biological Matrices
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. europa.eu For this compound, this would involve validating methods for two primary applications: purity testing of the bulk substance and trace analysis in non-biological matrices such as water or soil. The validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). europa.eu
The key validation parameters that must be evaluated are:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. gavinpublishers.comscielo.br This can be demonstrated by spiking the sample with known impurities and showing that they are well-separated from the main analyte peak. europa.eu
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. europa.eu This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu For purity and assay, the range is typically 80-120% of the test concentration. For impurity analysis, the range should cover from the reporting level of the impurity to 120% of the specification. scielo.br
Accuracy: The closeness of the test results obtained by the method to the true value. europa.eu It is often assessed by recovery studies, where a known amount of analyte is spiked into a matrix and the percentage recovery is calculated.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility (inter-laboratory precision). researchgate.net
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. scielo.br
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scielo.br The LOQ is a critical parameter for the analysis of trace impurities.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, temperature, mobile phase composition). researchgate.net This provides an indication of its reliability during normal usage.
The following table summarizes the validation parameters and typical acceptance criteria for an analytical method for purity and trace analysis.
| Validation Parameter | Purity/Assay Method | Trace/Impurity Analysis Method |
| Specificity | Must be able to separate the analyte from impurities and degradation products. Peak purity should be demonstrated. europa.eu | Must be able to separate the impurity from the main component and other impurities. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.99 |
| Range | 80-120% of the nominal concentration. europa.eu | From LOQ to 120% of the specified limit. scielo.br |
| Accuracy (% Recovery) | 98.0 - 102.0% | 80.0 - 120.0% |
| Precision (% RSD) | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0% | Repeatability: ≤ 5.0%; Intermediate Precision: ≤ 10.0% |
| LOD | Not typically required. | Must be determined (e.g., based on signal-to-noise ratio of 3:1). scielo.br |
| LOQ | Not typically required. | Must be determined and validated for accuracy and precision (e.g., based on signal-to-noise ratio of 10:1). scielo.br |
| Robustness | System suitability parameters should remain within acceptable limits after minor changes to the method. | System suitability parameters should remain within acceptable limits after minor changes to the method. |
V. Applications of 2 Chloro 3,5 Dimethylaniline Hydrochloride As a Chemical Building Block
Precursor in Organic Synthesis for Specialty Chemicals
The reactivity of the amino group and the aromatic ring are central to the synthetic utility of aniline (B41778) derivatives. These functionalities allow for the construction of more complex molecular architectures.
Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry and materials science. nih.govrsc.orgresearchgate.net Aniline derivatives are common starting materials for the synthesis of these ring systems. For example, chloro-substituted anilines can be utilized in the synthesis of quinolines and other fused heterocyclic systems. heteroletters.orgresearchgate.net In a general sense, the amino group of an aniline can react with diketones, ketoesters, or other bifunctional electrophiles to construct various heterocyclic cores. While no specific studies detail the use of 2-Chloro-3,5-dimethylaniline (B13018052) hydrochloride in such syntheses, its structure is amenable to these well-established synthetic strategies.
Role in Material Science and Polymer Chemistry
The incorporation of specific functionalities into polymers and other materials can impart desired properties. Substituted anilines can serve as monomers or precursors to functional materials.
Polyanilines are a class of conducting polymers with applications in electronics and anti-corrosion coatings. The polymerization of aniline and its derivatives is a well-studied field. For instance, the copolymerization of aniline with m-chloroaniline has been investigated. It is conceivable that 2-Chloro-3,5-dimethylaniline could be used as a monomer or co-monomer to produce polymers with tailored electronic and physical properties. The chloro and methyl substituents would modify the polymer's solubility, conductivity, and processing characteristics. However, specific research on the polymerization of 2-Chloro-3,5-dimethylaniline hydrochloride has not been identified.
Aniline derivatives are famously used as precursors in the synthesis of azo dyes. The diazotization of the amino group to form a diazonium salt, followed by coupling with an electron-rich aromatic compound, is a classic method for dye synthesis. While there is no specific information on dyes derived from this compound, its chemical structure is suitable for this type of transformation. The resulting dyes would have their color and properties influenced by the substitution pattern on the aniline ring.
Utilization in Analytical Reagent Development
The development of new analytical reagents often relies on organic molecules that can selectively react or complex with target analytes. While no specific analytical reagents based on this compound are documented, its functional groups offer potential for such applications. For instance, the amino group could be modified to create a chelating agent for metal ions, or the entire molecule could serve as a scaffold for the synthesis of a chromogenic or fluorogenic reagent for chemical sensing. Research on the analytical applications of the closely related 2,6-dimethylaniline hydrochloride has focused on advanced chromatographic separation and detection methodologies.
Development of pH Indicators
Aromatic amines are fundamental precursors in the synthesis of azo dyes, a class of compounds often utilized as pH indicators due to their distinct color changes in response to varying pH levels. rsc.orgresearchgate.netuobaghdad.edu.iq The general synthesis involves the diazotization of an aromatic amine, followed by a coupling reaction with another aromatic compound. rsc.org
While there is no specific literature detailing the use of this compound in the creation of pH indicators, its chemical nature as an aromatic amine suggests its theoretical potential for such applications. The diazotization of the amino group on the 2-chloro-3,5-dimethylaniline moiety would yield a diazonium salt. This salt could then be coupled with various aromatic compounds, such as phenols or other anilines, to produce azo dyes.
Table 1: Potential Azo Dyes from 2-Chloro-3,5-dimethylaniline
| Diazonium Component | Coupling Component | Potential Azo Dye Product | Potential for pH Indication |
| 2-Chloro-3,5-dimethylphenyl diazonium chloride | Phenol | 4-((2-Chloro-3,5-dimethylphenyl)diazenyl)phenol | Yes, the hydroxyl group can undergo protonation/deprotonation, altering the chromophore. |
| 2-Chloro-3,5-dimethylphenyl diazonium chloride | N,N-Dimethylaniline | 4-((2-Chloro-3,5-dimethylphenyl)diazenyl)-N,N-dimethylaniline | Yes, the dimethylamino group can be protonated, leading to a color change. |
| 2-Chloro-3,5-dimethylphenyl diazonium chloride | Naphthalen-2-ol | 1-((2-Chloro-3,5-dimethylphenyl)diazenyl)naphthalen-2-ol | Yes, the naphthol moiety is a common component of pH-sensitive dyes. |
This table is illustrative of the types of reactions the compound could theoretically undergo and is based on general principles of azo dye synthesis.
Reagents for Chemical Analysis
Substituted anilines and their derivatives can serve as reagents in various analytical chemistry applications, including chromatography and spectrophotometry. semanticscholar.orgresearchgate.net For instance, they can be used as derivatizing agents to enhance the detectability of certain analytes or as components in the synthesis of chromogenic reagents that produce a colored product upon reaction with a specific substance.
Although direct applications of this compound as a primary analytical reagent are not well-documented, its structure lends itself to potential uses in this field. For example, it could be utilized in chromatographic analysis, where its specific retention characteristics could be of interest for method development. semanticscholar.orgresearchgate.net Furthermore, its ability to participate in diazotization and coupling reactions could be exploited for the development of new colorimetric or spectrophotometric methods for the detection of various ions or organic compounds.
Intermediate in Agrochemicals Synthesis (as a synthetic building block, not direct application)
Chlorinated anilines and their derivatives are recognized as important intermediates in the synthesis of a wide range of agrochemicals, including herbicides and insecticides. google.comchemblink.comsmolecule.com The specific substitution pattern on the aniline ring is crucial in determining the biological activity of the final product.
While there is no direct evidence in the reviewed literature of this compound being a specific intermediate for commercially named pesticides, its chemical structure is analogous to other known agrochemical precursors. For example, various chloro- and methyl-substituted anilines are used in the production of herbicides that target specific biological pathways in weeds. google.com
Vi. Future Directions and Emerging Research Areas
Green Chemistry Approaches for 2-Chloro-3,5-dimethylaniline (B13018052) Hydrochloride Synthesis
Traditional synthetic routes to substituted anilines often rely on nitration of aromatic compounds followed by reduction, a process that can involve harsh conditions and hazardous reagents. researchgate.net The future of 2-Chloro-3,5-dimethylaniline hydrochloride synthesis is increasingly tied to the principles of green chemistry, aiming to reduce environmental impact and improve process safety and efficiency.
Emerging research focuses on several key strategies:
Alternative Feedstocks: A promising green approach involves the synthesis of anilines from non-aromatic precursors like cyclohexanones, which can be derived from renewable sources. researchgate.netbohrium.com Catalytic dehydrogenation and amination of substituted cyclohexanones could provide a more sustainable route to compounds like 2-Chloro-3,5-dimethylaniline.
Catalyst- and Additive-Free Reactions: Recent developments have shown the feasibility of synthesizing N-substituted anilines without the need for metal catalysts or additives, proceeding through pathways like imine condensation–isoaromatization. beilstein-journals.org Adapting such catalyst-free methods would significantly improve the environmental profile of the synthesis.
Benign Solvents and Conditions: The use of water as a solvent and running reactions under ambient, catalyst-free conditions represents a significant goal in green synthesis. rsc.org Research into aqueous-phase synthesis for aniline (B41778) derivatives is an active area that could be applied to the target molecule.
One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple steps are carried out in a single reactor (one-pot) or where three or more reactants combine in a single step (multicomponent reactions) can drastically reduce waste, energy consumption, and purification steps. rsc.orgresearchgate.net A metal- and additive-free three-component method for synthesizing meta-substituted anilines has been reported, showcasing a potential pathway for future exploration. rsc.org
| Approach | Description | Potential Advantages | Reference |
|---|---|---|---|
| Dehydrogenative Aromatization | Synthesis from substituted cyclohexanones using a catalyst like Pd/C. | Utilizes potentially bio-based feedstocks; avoids harsh nitration conditions. | researchgate.netbohrium.com |
| Catalyst-Free Synthesis | Sequential imine condensation–isoaromatization pathways. | Eliminates metal catalyst contamination, cost, and toxicity. | beilstein-journals.org |
| Visible-Light Photoredox Catalysis | Using natural pigments like chlorophyll (B73375) as a green photosensitizer. | Uses light energy, mild conditions, and renewable catalysts. | acs.org |
| Aqueous Synthesis | Utilizing water as the primary reaction solvent. | Reduces reliance on volatile organic compounds (VOCs). | rsc.org |
Advanced Catalyst Development for Transformations Involving this compound
The functional groups of this compound—the chloro substituent and the amino group—offer two distinct handles for further chemical modification. Developing advanced catalysts to selectively transform this molecule is a major area for future research, enabling its use as a versatile building block.
Catalytic Hydrodechlorination: The selective removal of the chlorine atom (hydrodechlorination) is a key transformation for chlorinated aromatic compounds. mdpi.com Research into bimetallic catalysts, such as Pd-Fe and Pd-Ni supported on silica (B1680970), has shown promise for the hydrodechlorination of chlorobenzene. mdpi.comdntb.gov.ua Future work could focus on designing highly selective and poison-resistant catalysts for the hydrodechlorination of 2-Chloro-3,5-dimethylaniline, potentially allowing for its conversion into 3,5-dimethylaniline (B87155). Pd-Fe catalysts, in particular, have demonstrated higher activity compared to monometallic Pd catalysts, suggesting a cooperative effect where the iron reduces catalyst poisoning by HCl. mdpi.com
Cross-Coupling Catalysts: The chloro group is an ideal site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to form new carbon-carbon and carbon-heteroatom bonds. Future research will likely focus on developing more active and robust catalysts, such as those based on palladium or copper, that can function at low catalyst loadings and tolerate the free amino group, or a protected version thereof. beilstein-journals.org
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling novel transformations under mild conditions. acs.org Systems using green photosensitizers, such as chlorophyll, have been used to initiate cyclization reactions via C–H bond functionalization in N,N-dimethylanilines. acs.org Exploring similar photoredox strategies could unlock new reaction pathways for this compound, such as selective C-H functionalization on the aromatic ring or the methyl groups.
Exploration of Novel Reactivity Patterns
Beyond established transformations, future research will aim to uncover and exploit novel reactivity patterns of this compound to access unprecedented molecular architectures.
C-N Bond Functionalization: While reactions typically focus on the N-H or C-Cl bonds, recent advances have demonstrated the possibility of direct C(aryl)–NH2 bond cleavage and functionalization. acs.org A method using hypervalent iodine has enabled the direct amination of anilines under mild conditions. acs.org Exploring whether the C-N bond in 2-Chloro-3,5-dimethylaniline can be selectively cleaved and reformed with new nucleophiles would represent a significant expansion of its synthetic utility.
Multicomponent Reactions (MCRs): The presence of both a nucleophilic amino group and an electrophilic carbon (C-Cl) makes this compound an attractive substrate for MCRs. Research into one-pot reactions where the aniline participates with multiple other components could lead to the rapid assembly of complex heterocyclic structures. nih.gov For example, multicomponent reactions involving substituted 2-chloro-3-formylquinolines have been used to generate diverse molecular scaffolds. nih.gov
Dearomatization Reactions: The transient dearomatization of aniline derivatives is an emerging strategy for accessing novel chemical space. acs.org Investigating conditions that could induce dearomatization of this compound, followed by functionalization and re-aromatization, could provide access to isomers and derivatives that are inaccessible through traditional electrophilic aromatic substitution.
High-Throughput Screening in Derivatization Research
To fully explore the synthetic potential of this compound as a scaffold, modern high-throughput screening (HTS) methods are indispensable. HTS allows for the rapid and systematic exploration of a vast number of reaction variables to discover and optimize new transformations. unchainedlabs.com
Reaction Discovery and Optimization: HTS can be employed to screen large libraries of catalysts, ligands, solvents, and additives to identify optimal conditions for a desired transformation, such as a challenging cross-coupling reaction. unchainedlabs.com This approach enables scientists to quickly abandon unpromising routes and focus on advantageous conditions, accelerating the development of new synthetic methods. unchainedlabs.com
Library Synthesis for Biological Screening: By combining HTS with automated synthesis platforms, large libraries of derivatives based on the 2-Chloro-3,5-dimethylaniline scaffold can be rapidly generated. For example, by reacting the amino group with a diverse set of carboxylic acids or the chloro group with various boronic acids in a parallel format, hundreds or thousands of unique compounds can be synthesized. These libraries are crucial for hit-finding in drug discovery programs. enamine.net
Advanced Screening Technologies: Modern HTS facilities utilize sophisticated technologies like acoustic dispensing for precise, low-volume liquid handling and a variety of assay readouts, including fluorescence, luminescence, and surface plasmon resonance (SPR), to evaluate reaction outcomes or biological activity. enamine.net Applying these tools to the derivatization of this compound will significantly accelerate the discovery of new materials and biologically active molecules.
| HTS Application | Description | Key Variables to Screen | Expected Outcome |
|---|---|---|---|
| Catalyst Screening for Cross-Coupling | Identify the best catalyst/ligand combination for coupling reactions at the C-Cl bond. | Metal precursors (Pd, Ni, Cu), phosphine (B1218219) or N-heterocyclic carbene ligands, bases, solvents. | Optimized conditions for high-yield synthesis of diverse biaryls or other coupled products. |
| Amide Library Synthesis | Parallel synthesis of an amide library by reacting the amino group with various acylating agents. | Carboxylic acids, acyl chlorides, coupling reagents (e.g., EDC, HATU), bases. | A large, diverse library of N-acylated derivatives for biological screening. |
| Novel Reactivity Discovery | Screening for unexpected transformations by exposing the substrate to a wide range of reagents. | Oxidants, reductants, photoredox catalysts, radical initiators, various nucleophiles/electrophiles. | Identification of novel reaction pathways and previously unknown derivatives. |
Q & A
Q. Table 1: Common Analytical Parameters
| Method | Key Parameters | Application | Reference |
|---|---|---|---|
| LC/MS | m/z 391 [M+H]⁺ | Molecular weight confirmation | |
| ¹H NMR | δ 2.2–2.5 ppm (methyl) | Substituent identification |
Advanced: How can reaction yields be optimized during the synthesis of derivatives?
Answer:
Optimization strategies include:
- Temperature control : Diazotization at 0–5°C minimizes decomposition .
- Catalyst selection : Use of Pd/Fe nanoparticles for dechlorination (reported in analogous systems) improves efficiency .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance coupling reactions.
- Stoichiometric adjustments : Excess hydrazine hydrochloride (1.2–1.5 eq.) ensures complete conversion .
Critical Note : Contradictions in yield data may arise from impurities in starting materials; pre-purification via recrystallization is advised .
Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?
Answer:
- Cross-validation : Compare LC/MS and NMR data with literature (e.g., CAS Registry entries or patent references) .
- Isotopic pattern analysis : LC/MS isotopic clusters (e.g., chlorine’s ³⁵Cl/³⁷Cl ratio) confirm molecular composition .
- Decoupling experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .
Example : A discrepancy in methyl proton integration may indicate incomplete substitution; repeating the reaction with extended stirring time resolves this .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
For long-term stability:
Q. Table 2: Storage Guidelines
| Condition | Temperature | Stability Period | Key Requirement | Reference |
|---|---|---|---|---|
| Short-term | –4°C | 1–2 weeks | Airtight container | |
| Long-term | –20°C | 1–2 years | Desiccant, light avoidance |
Advanced: What mechanistic insights explain the reactivity of the chloro substituent in further functionalization?
Answer:
The chloro group participates in:
- Nucleophilic aromatic substitution (SNAr) : Activated by electron-withdrawing groups (e.g., nitro) in para/meta positions .
- Cross-coupling reactions : Pd-catalyzed couplings (e.g., Suzuki) require dechlorination, facilitated by nanoscale Pd/Fe systems .
Case Study : In the synthesis of tert-butyl derivatives, the chloro group’s position (meta to methyl groups) directs hydrazine coupling regioselectively .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation .
- Waste disposal : Segregate halogenated waste for professional treatment .
Note : Hydrochloride salts may release HCl vapors upon heating; neutralization with NaHCO₃ is recommended .
Advanced: How to design experiments to study the compound’s bioactivity (e.g., enzyme inhibition)?
Answer:
- In vitro assays : Use fluorescence-based enzymatic assays (e.g., acetylcholinesterase inhibition) with IC₅₀ determination.
- Structural analogs : Compare activity with derivatives (e.g., 3,5-dimethylphenylhydrazine hydrochloride) to identify pharmacophores .
- Computational modeling : DFT calculations predict binding affinities to target proteins .
Reference : Analogous pyridine derivatives show antimicrobial activity, suggesting similar screening frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
